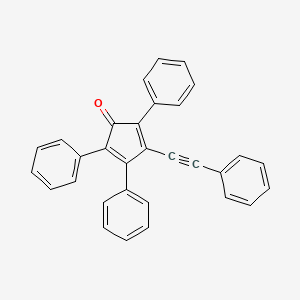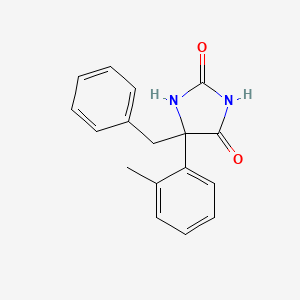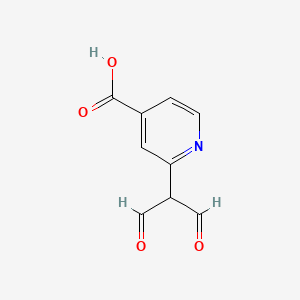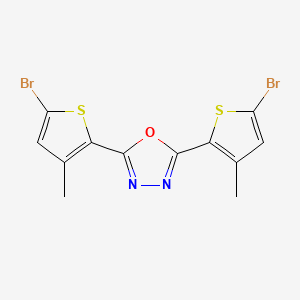
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one: is an organic compound that belongs to the class of cyclopentadienones. This compound is characterized by its complex structure, which includes multiple phenyl groups and a phenylethynyl group attached to a cyclopentadienone core. It is known for its stability and unique chemical properties, making it a valuable compound in various scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the cyclopentadienone core. The phenyl and phenylethynyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling and purification techniques to produce the compound on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of cyclopentadienone derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce various cyclopentadienone derivatives .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of dendrimers and other macromolecules with specific properties .
Biology and Medicine: The compound’s stability and reactivity make it a potential candidate for drug development and other biological applications. It can be used to study enzyme interactions and as a probe in biochemical assays .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and nanocomposites. Its ability to coordinate with metal compounds makes it valuable in catalysis and material science .
Wirkmechanismus
The mechanism of action of 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one involves its interaction with various molecular targets. The phenylethynyl group can participate in π-π interactions, while the cyclopentadienone core can undergo electron transfer reactions. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules .
Vergleich Mit ähnlichen Verbindungen
Tetraphenylcyclopentadienone: This compound has a similar cyclopentadienone core but lacks the phenylethynyl group.
2,3,4,5-Tetraphenylcyclopenta-2,4-dien-1-one: Another similar compound with four phenyl groups attached to the cyclopentadienone core.
Uniqueness: 2,3,5-Triphenyl-4-(phenylethynyl)cyclopenta-2,4-dien-1-one is unique due to the presence of the phenylethynyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
919096-96-1 |
|---|---|
Molekularformel |
C31H20O |
Molekulargewicht |
408.5 g/mol |
IUPAC-Name |
2,3,5-triphenyl-4-(2-phenylethynyl)cyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C31H20O/c32-31-29(25-17-9-3-10-18-25)27(22-21-23-13-5-1-6-14-23)28(24-15-7-2-8-16-24)30(31)26-19-11-4-12-20-26/h1-20H |
InChI-Schlüssel |
BLIORUWBGCWOCM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C#CC2=C(C(=O)C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-(4-Methoxy-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14199141.png)
![5-Phenyl-1H,3H-pyrrolo[1,2-c][1,3]thiazole-6-carboxylic acid](/img/structure/B14199149.png)


![8,9-Dimethyl-2,3,4,5-tetrahydro-1h-pyrido[4,3-b]indole](/img/structure/B14199174.png)

![4-[4-(3-Fluorooxetan-3-yl)phenyl]-N,N-dimethylbutan-1-amine](/img/structure/B14199192.png)
![N-Hydroxy-2-[(2-phenylethyl)sulfamoyl]acetamide](/img/structure/B14199199.png)

![1-{3-[3-(Pyrrolidin-2-yl)phenoxy]propyl}piperidine](/img/structure/B14199214.png)
![Benzenemethanamine, N-[1-phenyl-2-(phenylseleno)propylidene]-](/img/structure/B14199216.png)

